(3Z)-3-[(4-chlorophenyl)sulfanylmethylidene]isoindol-1-one
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Overview
Description
(3Z)-3-[(4-chlorophenyl)sulfanylmethylidene]isoindol-1-one is an organic compound characterized by the presence of a chlorophenyl group, a sulfanyl group, and an isoindolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[(4-chlorophenyl)sulfanylmethylidene]isoindol-1-one typically involves the reaction of 4-chlorobenzyl mercaptan with isoindolinone derivatives under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a suitable solvent like dimethylformamide (DMF). The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-[(4-chlorophenyl)sulfanylmethylidene]isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the isoindolinone core or the chlorophenyl group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified isoindolinone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3Z)-3-[(4-chlorophenyl)sulfanylmethylidene]isoindol-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3Z)-3-[(4-chlorophenyl)sulfanylmethylidene]isoindol-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(4-Chlorophenyl)methyl]sulfanyl}-1H-1,2,4-triazole
- 3-{[(4-Chlorophenyl)sulfanyl]methylene}-1H-1,2,4-triazole
Uniqueness
(3Z)-3-[(4-chlorophenyl)sulfanylmethylidene]isoindol-1-one is unique due to its isoindolinone core, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H10ClNOS |
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Molecular Weight |
287.8 g/mol |
IUPAC Name |
(3Z)-3-[(4-chlorophenyl)sulfanylmethylidene]isoindol-1-one |
InChI |
InChI=1S/C15H10ClNOS/c16-10-5-7-11(8-6-10)19-9-14-12-3-1-2-4-13(12)15(18)17-14/h1-9H,(H,17,18)/b14-9- |
InChI Key |
AECRWZOFMGXNHM-ZROIWOOFSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CSC3=CC=C(C=C3)Cl)NC2=O |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/SC3=CC=C(C=C3)Cl)/NC2=O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CSC3=CC=C(C=C3)Cl)NC2=O |
Origin of Product |
United States |
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